TripChlorolide

概要

説明

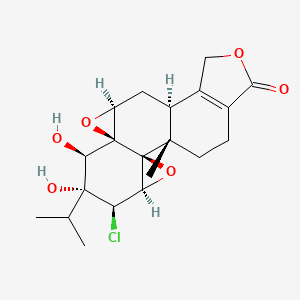

TripChlorolide is a diterpene triepoxide compound extracted from the traditional Chinese herbal plant Tripterygium wilfordii Hook F. It is known for its potent anti-inflammatory and immunosuppressive properties. Due to its lipophilicity and small molecular size, this compound can cross the blood-brain barrier, making it a promising candidate for neurological applications .

準備方法

Synthetic Routes and Reaction Conditions: TripChlorolide is typically synthesized through the extraction of Tripterygium wilfordii Hook F. The extraction process involves the use of macroporous resin adsorption technology, followed by high-performance liquid chromatography to detect and purify the active ingredients .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Tripterygium wilfordii Hook F. The roots are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to obtain pure this compound .

化学反応の分析

Types of Reactions: TripChlorolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to interact with different reagents under specific conditions to form various products.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus trichloride.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological and chemical properties.

科学的研究の応用

Oncology Applications

Mechanism of Action:

Tripchlorolide has been shown to induce cell death in lung cancer cells (A549) predominantly through autophagy rather than apoptosis. It activates the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell survival and autophagy processes. Studies demonstrate that concentrations as low as 200 nM can significantly reduce cell viability by activating autophagy pathways .

Case Study:

In a study examining the effects of this compound on cisplatin-resistant lung cancer cells, researchers found that it effectively inhibited cell growth and induced autophagy through specific inhibitors of the PI3K/AKT/mTOR pathway . This suggests potential use in overcoming resistance in cancer therapies.

Neuroprotective Effects

Cognitive Impairment:

this compound exhibits neuroprotective properties, particularly in models of cognitive impairment induced by chronic cerebral hypoperfusion (CCH). Research indicates that it improves spatial learning and memory dysfunction by enhancing synaptic plasticity and upregulating important neurotrophic factors like brain-derived neurotrophic factor (BDNF) .

Case Study:

A study involving rats with CCH demonstrated that treatment with this compound resulted in significant improvements in cognitive function, as evidenced by behavioral tests and electrophysiological assessments. The compound was shown to prevent reductions in key synaptic proteins and dendritic spine density .

Immunosuppressive and Anti-inflammatory Properties

Autoimmune Diseases:

this compound has been evaluated for its immunosuppressive effects, particularly in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), which is analogous to multiple sclerosis. The compound down-regulates various signaling pathways associated with inflammation, including ERK1/2 and NF-κB pathways .

Case Study:

In EAE mouse models, administration of this compound significantly reduced disease severity and inflammatory cell infiltration into the spinal cord. The treatment did not induce adverse hematological effects, indicating its potential as a therapeutic agent for autoimmune conditions .

Neurodegenerative Diseases

Parkinson's Disease:

this compound has shown promise as a neuroprotective agent against dopaminergic neuron degeneration associated with Parkinson's disease. It promotes axonal elongation and protects neurons from neurotoxic lesions induced by compounds like 1-methyl-4-phenylpyridinium ion (MPP+) .

Case Study:

In a study where rats underwent medial forebrain bundle transection, treatment with this compound improved survival rates of dopaminergic neurons and increased dopamine levels in the striatum. The compound also stimulated BDNF expression, suggesting its role in neuroprotection and potential therapeutic applications for Parkinson's disease .

Summary Table of Applications

作用機序

TripChlorolide exerts its effects through multiple mechanisms:

Neuroprotection: It enhances the activity of neprilysin, an enzyme that degrades amyloid-β protein, thereby reducing amyloid plaque formation in the brain.

Anti-inflammatory: this compound inhibits the activation of microglia and modulates the STING-NLRP3 signaling pathway, reducing inflammation in the central nervous system.

Apoptosis Induction: It induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway, involving proteins such as Bcl-2 and Bax.

類似化合物との比較

TripChlorolide is often compared with other diterpene triepoxides, such as triptolide and celastrol.

Triptolide: Similar to this compound, triptolide is also derived from Tripterygium wilfordii Hook F and exhibits potent anti-inflammatory and anti-tumor properties.

Celastrol: Another compound from the same plant, celastrol, is recognized for its anti-inflammatory and neuroprotective effects.

Uniqueness of this compound: this compound’s ability to cross the blood-brain barrier and its relatively lower toxicity make it a unique and promising candidate for neurological and therapeutic applications.

生物活性

TripChlorolide, a derivative of triptolide, is gaining attention in the field of medicinal chemistry for its diverse biological activities, particularly in oncology and neuroprotection. This article explores the compound's mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is primarily extracted from the plant Tripterygium wilfordii, which has been used in traditional medicine for its anti-inflammatory and immunosuppressive properties. Recent research has highlighted its potential in treating various diseases, including cancer and neurodegenerative disorders.

Autophagy Induction

One of the significant mechanisms through which this compound exerts its effects is by inducing autophagy, particularly in lung cancer cells. A study found that this compound can induce cell death in A549 lung cancer cells predominantly via activating autophagy rather than apoptosis. This process is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

Neuroprotective Effects

This compound also demonstrates neuroprotective properties. Research indicates that it can promote axonal elongation and protect dopaminergic neurons from neurotoxic lesions. In vivo studies have shown that administration of this compound significantly increases the survival rate of these neurons and enhances dopamine levels in animal models .

Cancer Treatment

In a specific case study involving A549/DDP cisplatin-resistant lung cancer cells, this compound was shown to decrease the expression of the MDR1 gene, which is associated with drug resistance. This reduction enhances the sensitivity of these cancer cells to chemotherapy drugs like cisplatin, suggesting a promising role for this compound in overcoming multi-drug resistance .

| Study | Cell Type | Effect | Mechanism |

|---|---|---|---|

| A549 Cells | Lung Cancer | Induces autophagy and cell death | PI3K/AKT/mTOR inhibition |

| A549/DDP Cells | Cisplatin-resistant | Decreases MDR1 expression | Gene expression modulation |

| Dopaminergic Neurons | Neuroprotection | Promotes survival and dopamine release | Neuroprotective signaling |

Neurodegenerative Diseases

This compound's role in neurodegenerative diseases has also been explored. In models of Parkinson's disease (PD), it has been shown to reduce inflammation and protect against microglial activation, which is a significant contributor to neuronal damage. The compound effectively inhibited pro-inflammatory cytokines, thus demonstrating its potential as a therapeutic agent for PD .

Summary of Findings

The biological activities of this compound are multifaceted, with significant implications for both cancer therapy and neuroprotection. The following key points summarize its effects:

- Autophagy Activation : Induces cell death in lung cancer cells through autophagy.

- Drug Resistance Reversal : Decreases MDR1 expression, enhancing chemotherapy effectiveness.

- Neuroprotection : Protects dopaminergic neurons from neurotoxic damage and promotes neuronal survival.

- Anti-inflammatory Properties : Reduces inflammatory responses linked to neurodegenerative diseases.

特性

IUPAC Name |

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMACDABKWJVSQ-LZVGCMTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927645 | |

| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132368-08-2 | |

| Record name | Tripchlorolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132368-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripchlorolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132368082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Tripchlorolide?

A1: While the precise mechanisms underlying this compound's effects are multifaceted and not fully elucidated, research suggests it interacts with multiple cellular pathways. It has been shown to inhibit the activity of NF-κB, a key transcription factor involved in inflammatory and immune responses [, ]. Additionally, T4 has been reported to modulate the activity of signaling pathways such as ERK1/2-NF-κB and JAK/STAT, further contributing to its immunosuppressive effects [].

Q2: How does this compound influence neuroinflammation in the context of Alzheimer's disease?

A2: Studies indicate that this compound can suppress the activation of microglia, the resident immune cells of the central nervous system, which play a crucial role in neuroinflammation []. T4 has been shown to attenuate the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) from microglia stimulated with amyloid-β (Aβ) peptides []. This anti-inflammatory effect is linked to T4's ability to inhibit NF-κB and JNK signaling pathways in microglia [].

Q3: Can you elaborate on this compound's neuroprotective effects in Parkinson's disease models?

A3: Research suggests that this compound exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease (PD) [, , ]. In cellular models, T4 has been shown to protect dopaminergic neurons from the toxicity induced by 1-methyl-4-phenylpyridinium ions (MPP+), a neurotoxin commonly used to induce PD-like symptoms [, ]. In animal models, T4 administration has been shown to attenuate the loss of dopaminergic neurons in the substantia nigra pars compacta, a brain region significantly affected in PD [, , ].

Q4: What is the role of brain-derived neurotrophic factor (BDNF) in this compound's neuroprotective effects?

A4: this compound has been shown to stimulate the expression of BDNF mRNA in the brain []. BDNF is a neurotrophin that plays a crucial role in the survival, growth, and differentiation of neurons, particularly dopaminergic neurons []. The upregulation of BDNF expression by T4 may contribute to its neuroprotective effects by promoting neuronal survival and function [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H25O6Cl, and its molecular weight is 396.86 g/mol [, ].

Q6: Is there spectroscopic data available to confirm the structure of this compound?

A6: Yes, the structure of this compound has been elucidated through various spectroscopic analyses, including UV, IR, MS, FTMS/SCI, 1H-NMR, 13C-NMR, 1H-1H COSY, and 13C-1H COSY [, ]. X-ray crystallography has also been employed to confirm its structure [].

Q7: What in vitro models have been used to study the effects of this compound?

A7: this compound's effects have been investigated in various in vitro models, including primary cultured cortical neurons [], N2a/APP695 cells (an Alzheimer's disease model) [], and human ejaculated sperm []. These models have provided insights into its neuroprotective, anti-amyloidogenic, and anti-fertility properties, respectively [, , ].

Q8: What animal models have been employed to evaluate the efficacy of this compound?

A8: Researchers have used various animal models to investigate this compound's therapeutic potential. These include rodent models of Alzheimer's disease [, , , ], Parkinson's disease [, , , ], experimental autoimmune encephalomyelitis (an animal model of multiple sclerosis) [], and male reproductive toxicity [, , , , , ]. These studies have provided valuable insights into T4's effects on cognitive function, neurodegeneration, immune regulation, and male fertility.

Q9: What strategies are being explored to mitigate the toxicity of this compound?

A9: Researchers are actively investigating ways to mitigate the toxicity of this compound while preserving its therapeutic benefits. One approach involves developing novel drug delivery systems that can target the compound specifically to the desired tissues or cells, thereby reducing off-target effects []. Additionally, exploring structural analogs of T4 with improved safety profiles is an active area of research [].

Q10: What analytical methods are commonly used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [] and ultraviolet (UV) detection [, ], has been widely employed for the quantification of this compound in plant materials and pharmaceutical preparations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。